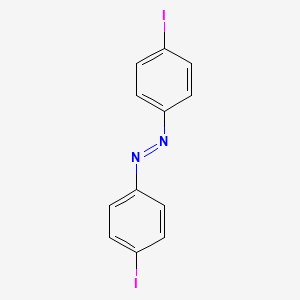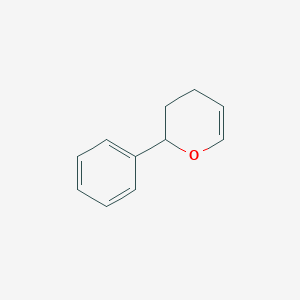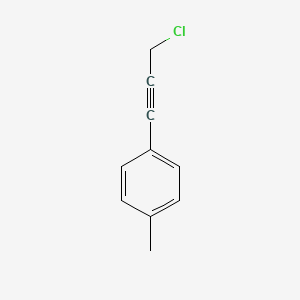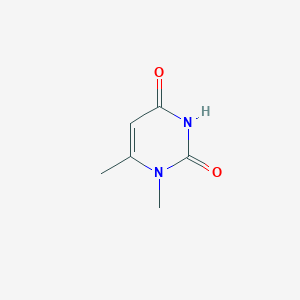
1,6-Dimethyluracil
Übersicht
Beschreibung
1,6-Dimethyluracil is a derivative of uracil, a common and naturally occurring pyrimidine nucleobase . It is a pyrimidine derivative and its molecular formula is C6H8N2O2 . The molecular weight is 140.14 g/mol .
Synthesis Analysis
The synthesis of 1,6-Dimethyluracil-related compounds has been reported in the literature. For instance, the reaction of 6-amino-1,3-dimethyluracil with primary amines and formaldehyde has been used for preparations of pyrimido[4,5-d]pyrimidine-2,4-diones . Another study reported the synthesis of uracil-based compounds in good to high yield catalyzed by nano-Ag at 70 °C upon reacting 6-amino-1,3-dimethyluracil and indole derivatives .
Molecular Structure Analysis
The molecular structure of 1,6-Dimethyluracil is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The reactions of 6-amino-1,3-dimethyluracil with primary amines and formaldehyde have been used for preparations of pyrimido[4,5-d]pyrimidine-2,4-diones .
Physical And Chemical Properties Analysis
1,6-Dimethyluracil is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Photochemistry in Nucleic Acids
1,6-Dimethyluracil has been studied for its photochemical properties in relation to nucleic acids. Shih Yi Wang's research identified 6-hydroxyl-1,3-dimethylhydrouracil as the first isolated product of ultraviolet irradiation of 1,3-dimethyluracil, suggesting important implications for understanding DNA damage and repair mechanisms under UV exposure (Wang, 1958).
Reaction Mechanisms and Intermediates
The decarboxylation of 1,3-dimethylorotic acid, which involves 1,3-dimethyluracil, was investigated by M. Nakanishi and Weiming Wu. Their study provides insights into the nature of the reaction intermediate, contributing to a better understanding of organic reaction mechanisms (Nakanishi & Wu, 1998).
Photoreactions with Amines and Polypeptides
Research by Lester S. Gorelic et al. explored the irradiation of 1,3-dimethyluracil with ultraviolet light in the presence of amines and polypeptides, leading to the formation of various adducts. These findings have potential implications in biochemistry and pharmacology (Gorelic, Lisagor, & Yang, 1972).
Chemical Structure and Thermodynamics
A study on the dimer form of 1,3-dimethyluracil by M. A. Palafox et al. involved analyzing its geometric parameters and electronic density maps. Such studies are crucial for understanding the physical and chemical properties of uracil derivatives (Palafox, Iza, & Gil, 1994).
Antioxidant Activity
Research on α-Aminophosphonates bearing 6-amino-1,3-dimethyluracil indicated promising antioxidant activities. This research, led by Rasool Shaik Nayab et al., opens up possibilities for the use of these compounds in pharmacological applications (Nayab et al., 2020).
Synthesis of Derivatives and Reactions
1,6-Dimethyluracil serves as a versatile substrate for the synthesis of various derivatives and reaction studies, as demonstrated in the research of Y. Azev et al., who investigated its reactions with aliphatic aldehydes (Azev et al., 2015).
Hydrogen Bonding and Crystal Structure
G. Ferguson et al. analyzed the hydrogen bonding and crystal structure of 6-amino-1,3-dimethyluracil. Understanding these molecular interactions is crucial in fields like crystallography and materials science (Ferguson et al., 1993).
Vibrational Analysis and Stability
U. A. Soliman's study on 1,3-dimethyluracil tautomers provides valuable information on its vibrational analysis, conformational stability, and internal rotation barriers. Such studies are fundamental in understanding the dynamic behavior of organic molecules (Soliman, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,6-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(9)7-6(10)8(4)2/h3H,1-2H3,(H,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUWGDBSGJMUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442329 | |
| Record name | 1,6-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyluracil | |
CAS RN |
1627-27-6 | |
| Record name | 1,6-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

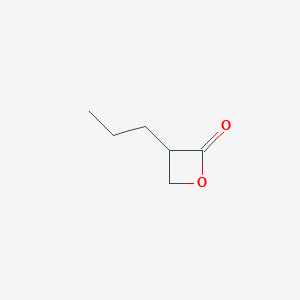
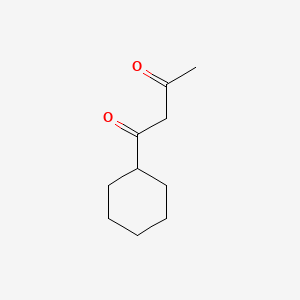
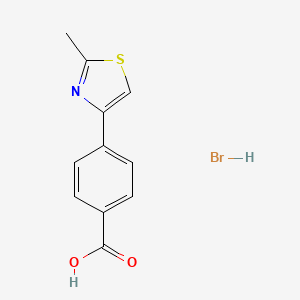

![3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B3048185.png)
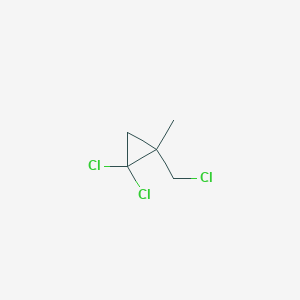
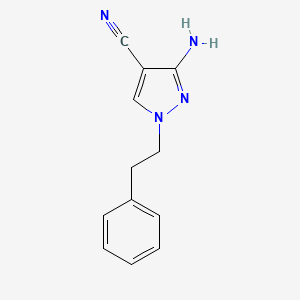
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile](/img/structure/B3048188.png)

